Hexa-His
CAS No.: 64134-30-1
Cat. No.: VC21544739
Molecular Formula: C36H44N18O7
Molecular Weight: 840.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64134-30-1 |
|---|---|
| Molecular Formula | C36H44N18O7 |
| Molecular Weight | 840.9 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C36H44N18O7/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61)/t25-,26-,27-,28-,29-,30-/m0/s1 |
| Standard InChI Key | XSYUPRQVAHJETO-WPMUBMLPSA-N |
| Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N |
| SMILES | C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N |
| Canonical SMILES | C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N |
Introduction
Fundamental Characteristics of Hexa-His
Hexa-His is a short peptide consisting of six histidine amino acid residues arranged in sequence. It is commonly known by several alternative designations including hexa histidine-tag, 6xHis-tag, and the trademarked name His-tag . The primary sequence of this peptide is simply His-His-His-His-His-His, which can be abbreviated as HHHHHH in standard single-letter amino acid notation . This repetitive structure of imidazole-containing side chains gives Hexa-His its distinctive metal-binding properties, which form the basis for its widespread use in biotechnology applications.
The Hexa-His peptide represents one of the most universally adopted affinity tags in recombinant protein technology. Its small size (typically adding less than 1 kDa to the protein mass) minimizes interference with protein structure and function while providing exceptional binding affinity to metal ions. This characteristic makes it particularly valuable for protein isolation procedures across diverse expression systems including bacterial, yeast, plant cell, and mammalian cell platforms .
Chemical Properties and Composition
Hexa-His possesses well-defined chemical characteristics essential for understanding its behavior in biological systems. The peptide has a molecular formula of C36H42N18O6 according to some sources , while others report C36H44N18O7 . This minor variation may reflect differences in terminal group modifications or hydration states. The molecular weight ranges between 822.85 and 840.9 g/mol, depending on the precise formulation . The CAS registry number for Hexa-His is 64134-30-1, providing a standardized identifier for this compound in chemical databases .
In terms of physical characteristics, commercial Hexa-His is typically supplied as a lyophilized powder . The peptide demonstrates excellent solubility in various solvents, including ≥84.1 mg/mL in DMSO, ≥123.4 mg/mL in ethanol with ultrasonic treatment, and ≥67.5 mg/mL in water . These solubility properties facilitate its use in diverse experimental protocols and buffering systems.
Applications in Protein Purification Technology
The principal application of Hexa-His lies in affinity-based purification of recombinant proteins. The six consecutive histidine residues function as a metal binding domain that coordinates with transition metal ions, particularly Ni2+ and Co2+, which are immobilized on solid supports through chelating agents such as nitrilotriacetic acid (Ni-NTA) or iminodiacetic acid (Ni-IDA) . This interaction forms the basis for immobilized metal affinity chromatography (IMAC), a powerful technique for selective protein isolation.
Purification Methodology
The purification process utilizing Hexa-His tags involves several standardized steps. Initially, the gene encoding the protein of interest is modified to include a sequence coding for six histidine residues, typically at either the N-terminal or C-terminal end of the protein . Following expression of this construct in the chosen system, cells are lysed to release the recombinant protein along with cellular components. The resulting lysate is then applied to a column containing immobilized metal ions, where the His-tagged proteins selectively bind while other cellular components pass through .
After washing away non-specifically bound proteins, the His-tagged protein is recovered through competitive elution with imidazole, which displaces the histidine residues from the metal ions. Elution typically requires imidazole concentrations ranging from 50 to 300 mM, depending on the binding strength of the specific His-tagged protein . This approach generally yields relatively pure protein preparations, particularly when the recombinant protein is expressed in prokaryotic systems.
Tag Placement and Removal Considerations
The Hexa-His tag can be strategically positioned at either the N-terminus or C-terminus of the target protein, depending on experimental requirements and protein characteristics . This flexibility in tag placement represents an important advantage in experimental design. In most applications, the small size of the Hexa-His tag minimizes interference with protein structure and function, often eliminating the need for tag removal after purification .
Advanced Research Applications
Beyond its conventional role in protein purification, Hexa-His has demonstrated utility in specialized research applications, particularly in studies of protein-peptide interactions and amyloid biology.
Interactions with Amyloid-Beta Peptides
Recent research has revealed that Hexa-His peptides can interact with amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Fluorescence studies have demonstrated that Hexa-His can bind to Aβ(1-42) peptides, forming stable complexes . This interaction has been further validated through computational docking studies using the MDockPeP Server, which identified multiple potential binding modes between the two peptides .
Experimental evidence indicates that micromolar concentrations of Hexa-His can block the increase in fluorescence of Aβ(1-42) HiLyte TM-Fluor555 produced by its interactions with the proteins calmodulin (CaM) and calbindin-D28k . This suggests potential applications for Hexa-His in modulating amyloid-protein interactions, which could have implications for understanding and potentially addressing amyloid-related pathologies.
Structural Insights from Docking Studies
Computational analyses have provided valuable insights into the nature of Hexa-His/Aβ(1-42) complexes. Docking studies have identified three main clusters of potential binding conformations, each involving different regions of the Aβ peptide :
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Cluster 1: Interaction with the domain close to the NH2-terminus, involving the short α-helix and part of the long α-helix near the structural tilt, with an estimated free energy of complex formation of -6.8 kcal/mol.
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Cluster 2: Binding to the domain close to the COOH-terminus, with an estimated free energy of complex formation of -4.8 kcal/mol.
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Cluster 3: Interaction with the long α-helix part closer to the COOH-terminus, with an estimated free energy of complex formation of -2.6 kcal/mol.
These findings suggest considerable conformational plasticity in the Hexa-His/Aβ complex, with the predominant conformation potentially influenced by the microenvironment. Furthermore, docking results indicate that a single Aβ(1-42) monomer might bind multiple (2-3) molecules of Hexa-His , highlighting the complexity of these interactions.
Influence on Protein Structure
The position of the Hexa-His tag can influence certain aspects of protein structure, particularly disulfide bond formation in cysteine-rich proteins. Research on the N-terminal domains of the CRF2(a) receptor has revealed that differently positioned Hexa-His tags can lead to dissimilar disulfide patterns . This effect is attributed to the proximity of the tag to specific cysteine residues and its influence on the folding dynamics of the protein.
This finding suggests that careful consideration should be given to tag placement when working with proteins where precise disulfide bond formation is critical for proper structure and function. In some cases, variations in tag position might be exploited to investigate protein folding pathways or to generate proteins with alternative disulfide arrangements for comparative functional studies.
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